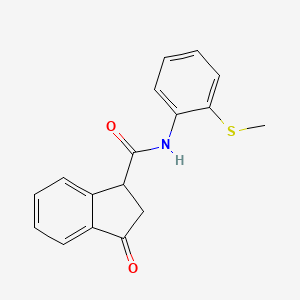

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

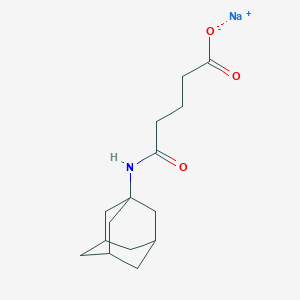

The compound is an organic molecule with several functional groups. The “N-(2-(methylthio)phenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methylthio (CH3-S-) group attached. The “3-oxo-2,3-dihydro-1H-indene-1-carboxamide” part suggests the presence of an indene (a fused ring system consisting of a benzene ring and a cyclopentene ring) that has been hydrogenated (made more saturated), with a carboxamide (a carboxylic acid amide) group and a ketone group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution reactions, the methylthio group could potentially be oxidized, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Benzothiazole derivatives, including 2-arylbenzothiazoles, serve as privileged scaffolds in medicinal chemistry. The 2nd position of benzothiazole is particularly crucial for biological activity. Researchers have explored modifications at this position to develop potent drug candidates. Notably, 2-substituted benzothiazoles have been investigated for their anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, and anti-inflammatory properties . The compound could be a valuable lead for designing novel therapeutics.

Synthetic Strategies and Heterocyclic Chemistry

The synthesis of 2-arylbenzothiazoles has been an active area of research. Various synthetic approaches have been developed, including multicomponent reactions and transition metal-catalyzed methods. For instance, Goya-Jorge et al. reported a novel method using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by palladium complexes . Understanding these synthetic pathways aids researchers in designing efficient routes for accessing this scaffold.

Cancer Research and Chemotherapy

Benzimidazole derivatives, structurally related to benzothiazoles, have shown promise in cancer treatment. The compound’s 2-phenylbenzimidazole analogs were synthesized and evaluated for their bioactivity against cancer cell lines (A549, MDA-MB-231, and PC3). Substituent groups on the benzimidazole ring significantly influenced their efficacy . Investigating similar analogs of our compound may reveal potential anti-cancer properties.

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors involved in cellular processes .

Mode of Action

The specific interactions and resulting changes would depend on the nature of the target .

Biochemical Pathways

Based on the general properties of similar compounds, it can be inferred that the compound may affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

It can be inferred that the compound’s interaction with its targets leads to changes in cellular processes, which result in its overall effect .

Action Environment

It can be inferred that various environmental factors such as ph, temperature, and presence of other compounds could potentially influence the compound’s action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-21-16-9-5-4-8-14(16)18-17(20)13-10-15(19)12-7-3-2-6-11(12)13/h2-9,13H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWLMYDXVVIWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3,4-dimethoxyphenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2847646.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)

![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)

![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)

![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)

![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)

![5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2847665.png)